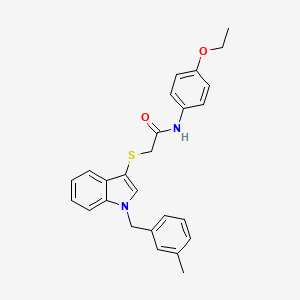

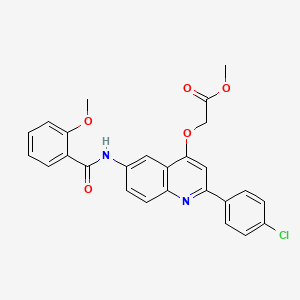

N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as EMIT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics

explores the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the importance of chemoselective acetylation in drug development. This study emphasizes the role of catalysts in synthesizing key pharmaceutical intermediates, underscoring the relevance of such chemical entities in synthesizing drugs with potential antimalarial activity (Magadum & Yadav, 2018).

Radiolabeled Compounds for Imaging

Synthesis and in vivo evaluation of [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide as an imaging probe for 5‐HT2A receptors demonstrates the creation and evaluation of radiolabeled compounds for imaging 5-HT2A receptors in the brain, a crucial step in understanding various neurological conditions. Although this specific compound was not effective as a PET ligand, the methodology contributes to the ongoing search for viable imaging agents (Prabhakaran et al., 2006).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide Effect of hydrogen bonding on the self-assembly process and antioxidant activity

explores the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This research highlights the potential of such compounds in developing antioxidant agents, which could mitigate oxidative stress-related diseases (Chkirate et al., 2019).

Comparative Metabolism for Safety Evaluation

Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes offers insight into the metabolism of various chloroacetamide herbicides, providing critical data for evaluating the safety of compounds related to N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide. Understanding the metabolic pathways of related compounds in humans versus rats is crucial for assessing potential toxicological risks (Coleman et al., 2000).

Enzyme Inhibitory Activities for Therapeutic Applications

Conventional versus microwave-assisted synthesis, molecular docking, and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues evaluates the synthesis and biological activity of novel compounds, including their potential as enzyme inhibitors. This research is indicative of the broader applications of compounds like N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide in developing treatments for diseases where enzyme modulation is therapeutic (Virk et al., 2018).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-3-30-22-13-11-21(12-14-22)27-26(29)18-31-25-17-28(24-10-5-4-9-23(24)25)16-20-8-6-7-19(2)15-20/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFKOGVVHGTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)

![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)

![N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2762957.png)

![2-Benzoyl-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2762963.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)

![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)